molecular formula C19H32O3 B13441761 4-Nonyl Phenol-13C6 Diethoxylate

4-Nonyl Phenol-13C6 Diethoxylate

Cat. No.: B13441761
M. Wt: 314.41 g/mol
InChI Key: BLXVTZPGEOGTGG-AUGRNHFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl Phenol-13C6 Diethoxylate typically involves the ethoxylation of nonylphenol. This process includes the reaction of nonylphenol with ethylene oxide under alkaline conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of nonylphenol ethoxylates involves similar ethoxylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carefully controlled to minimize the formation of by-products and to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nonyl Phenol-13C6 Diethoxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydroxylated derivatives.

    Substitution: Esters or ethers.

Scientific Research Applications

4-Nonyl Phenol-13C6 Diethoxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nonyl Phenol-13C6 Diethoxylate involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking estrogen and binding to estrogen receptors. This interaction can lead to altered gene expression and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. Its specific labeling allows for precise tracking in complex biological and environmental systems .

Properties

Molecular Formula

C19H32O3

Molecular Weight

314.41 g/mol

IUPAC Name

2-[2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethoxy]ethanol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1

InChI Key

BLXVTZPGEOGTGG-AUGRNHFJSA-N

Isomeric SMILES

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Origin of Product

United States

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